molecular formula C11H13Cl2NO2 B1673292 Karbin CAS No. 3240-85-5

Karbin

Cat. No.: B1673292
CAS No.: 3240-85-5
M. Wt: 262.13 g/mol
InChI Key: KSKYPNHTIPUWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Karbin is an organic compound with the molecular formula C11H13Cl2NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a chlorinated phenyl ring and a chlorinated propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Karbin typically involves the reaction of 3-chlorophenyl isocyanate with 3-chloro-1-methylpropanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Karbin undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form the corresponding alcohol or carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates or amines, depending on the nucleophile used.

    Hydrolysis: The major products are 3-chloro-1-methylpropanol and 3-chloroaniline.

    Oxidation: Products include 3-chloro-1-methylpropyl (3-chlorophenyl)carbamate alcohol or carboxylic acid derivatives.

Scientific Research Applications

Karbin has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of Karbin involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. Additionally, the compound’s chlorinated phenyl ring can interact with hydrophobic pockets in receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpropham: A carbamate herbicide used to inhibit sprouting in potatoes and other crops.

    Carbaryl: A widely used insecticide that also contains a carbamate group.

    Aldicarb: Another carbamate insecticide known for its high toxicity and effectiveness.

Uniqueness

Karbin is unique due to its specific structural features, such as the presence of two chlorine atoms and a methyl group on the propyl chain. These structural elements confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

3240-85-5

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

4-chlorobutan-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C11H13Cl2NO2/c1-8(5-6-12)16-11(15)14-10-4-2-3-9(13)7-10/h2-4,7-8H,5-6H2,1H3,(H,14,15)

InChI Key

KSKYPNHTIPUWNA-UHFFFAOYSA-N

SMILES

CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Karbin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Karbin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Karbin
Reactant of Route 4
Reactant of Route 4
Karbin
Reactant of Route 5
Reactant of Route 5
Karbin
Reactant of Route 6
Reactant of Route 6
Karbin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.